5-(3-Fluorbenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of fluorine, methyl, and tolyl groups in the molecule enhances its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Pyridazine Ring Construction: The thiazole intermediate is then subjected to a condensation reaction with a hydrazine derivative to form the pyridazine ring.
Functional Group Introduction:
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability, continuous flow reactors are employed. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants.
Catalyst Optimization: The use of highly active and selective catalysts, such as palladium complexes, ensures high yields and minimizes by-products.
Purification Techniques: Advanced purification methods, including crystallization and chromatography, are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl and tolyl groups enhance its binding affinity to these targets, while the thiazolo[4,5-d]pyridazinone core facilitates its activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Chlorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Bromobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Methylbenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
The presence of the fluorine atom in 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one distinguishes it from its analogs. Fluorine enhances the compound’s metabolic stability and bioavailability, making it more effective in biological applications. Additionally, the specific arrangement of substituents in this compound provides unique electronic and steric properties that can be exploited in various chemical and biological contexts.
Biologische Aktivität
5-(3-Fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one, also known as FPY or NSC 758548, is a synthetic organic compound with a complex thiazolo[4,5-d]pyridazine core. Its molecular formula is C20H16FN3OS, and it has a molecular weight of 365.43 g/mol. This compound has gained attention in medicinal chemistry for its potential applications as an anticancer agent and other therapeutic uses due to its unique structure and biological properties .
Anticancer Activity
Research indicates that compounds with similar thiazolo-pyridazine structures exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyridazine have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve the inhibition of critical cellular pathways associated with cancer proliferation .
Table 1: Anticancer Activity of Thiazolo[4,5-d]pyridazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
FPY | MCF-7 | TBD | Inhibition of cell proliferation |
Compound 3g | HepG2 | TBD | DNA gyrase inhibition |
Compound 1 | MCF-7 | TBD | Apoptosis induction |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar thiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Table 2: Antibacterial Activity of Thiazole Derivatives
Compound | Bacteria | MIC (µM) |
---|---|---|
FPY | Pseudomonas aeruginosa | TBD |
Compound 3g | Escherichia coli | 0.21 |
The biological activity of 5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one may involve several mechanisms:
- DNA Interaction : Molecular docking studies suggest strong binding interactions with DNA gyrase and other crucial enzymes involved in DNA replication and repair .
- Apoptosis Induction : Certain thiazole derivatives have been shown to promote apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to bacterial death .
Case Studies
A series of studies have been conducted to evaluate the pharmacological profile of thiazolo[4,5-d]pyridazine derivatives:
- In Vivo Studies : Compounds similar to FPY were tested for analgesic and anti-inflammatory activities in animal models. These studies demonstrated significant pain relief and reduced inflammation compared to control groups .
- Cytotoxicity Assays : MTT assays conducted on various cell lines indicated that certain derivatives possess cytotoxic effects that vary based on structural modifications .
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-6-8-15(9-7-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-14-4-3-5-16(21)10-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJQPLZYAPZOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.